N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
Description
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide hydrochloride is a naphthalene-derived acetamide compound with a tetrahydropyran (oxan-2-yl) substituent and a protonated ethylamine side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, it combines a rigid naphthalene scaffold with a flexible oxane ring, which may influence receptor binding and pharmacokinetic properties. This compound is structurally related to impurities in adrenergic drugs like naphazoline hydrochloride (e.g., N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride, a known impurity ). Its synthesis likely involves chloroacetylation of naphthalene derivatives followed by amine coupling, as seen in analogous acetamide syntheses .
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFZRCLMDIVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-naphthylamine, undergoes a series of reactions to introduce the ethyl group at the 1-position.
Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Pharmacological and Physicochemical Properties
Key Differences :
Substituent Effects: The oxan-2-yl group in the target compound may improve metabolic stability compared to morpholine (in N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) or pyrrolidine (in anti-cancer acetamides) due to reduced susceptibility to oxidative metabolism . The naphthalen-2-yl moiety distinguishes it from naphazoline impurities (naphthalen-1-yl), which may alter receptor selectivity .
Cytotoxic Potential: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide shows cisplatin-like cytotoxicity, suggesting the target compound’s naphthalene core and amine side chain could confer similar effects . However, the oxane ring’s electron-rich oxygen might reduce membrane permeability compared to morpholine .
Receptor Targeting: Pyridazinone-based acetamides (e.g., FPR2 agonists ) highlight the role of heterocyclic cores in receptor specificity.
Anti-Inflammatory Activity: Quinazolinone acetamides with ethylamino substituents exhibit moderate anti-inflammatory activity . The target compound’s ethylamine group may similarly interact with inflammatory pathways but requires validation.
Biological Activity
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 287.76 g/mol
- IUPAC Name : N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride exhibits its biological activity primarily through interactions with various neurotransmitter systems. Research suggests that it may modulate the activity of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Antitumor Activity
Recent studies have indicated that this compound possesses significant antitumor properties. For instance, a study conducted on various cancer cell lines demonstrated that the compound had an IC50 value comparable to established chemotherapeutics.
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies indicated that it could reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A research group investigated the effects of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride on breast cancer cells. The results showed a marked reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
- Neuroprotection in Animal Models : In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in improved cognitive function as assessed by behavioral tests and reduced markers of oxidative damage in brain tissues.
- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized, with a half-life suggesting potential for clinical applications in short-term therapies.
Q & A
Q. What are the established synthetic protocols for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential steps: (1) Condensation of 2-amino-1-(naphthalen-2-yl)ethylamine with 2-(oxan-2-yl)acetyl chloride under alkaline conditions (pH 8–9) at 4–10°C in THF. Slow reagent addition minimizes side reactions. (2) Hydrochloride salt formation via HCl gas in diethyl ether, followed by recrystallization (ethanol/water, 3:1). Yield optimization (15–20% improvement) is achieved using anhydrous solvents, molecular sieves, and controlled stoichiometry (1:1.05 molar ratio of amine to acyl chloride). Purity >98% is confirmed via HPLC .
Q. Which analytical techniques are critical for structural characterization?
- HRMS : Molecular ion [M+H]⁺ with <5 ppm error.
- NMR : ¹H NMR (DMSO-d6) shows naphthyl protons (δ 7.2–8.5 ppm, multiplet), oxan-2-yl protons (δ 3.5–4.2 ppm), and acetamide NH (δ 8.1 ppm, broad). ¹³C NMR confirms the carbonyl (δ ~170 ppm).
- IR : Amide C=O (1650 cm⁻¹) and N–H (1550 cm⁻¹) stretches.
- XRD : Single-crystal analysis resolves hydrogen bonding (e.g., N–H···Cl interactions). SHELXL refinement addresses twinning or disorder .
Q. How can preliminary biological activity screening be designed?
Use HEK293 cells expressing GPCRs (e.g., serotonin receptors) for radioligand displacement assays (0.1 nM–10 μM range). IC50 values are calculated using nonlinear regression (GraphPad Prism). Follow-up functional assays (cAMP accumulation or calcium flux) validate target engagement. Positive controls (e.g., 5-HT agonists) and statistical triplicates ensure reproducibility. Conflicting results between binding and functional assays may suggest allosteric modulation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
High-resolution data (d < 0.8 Å) collected at synchrotron facilities (e.g., Diamond Light Source) improve electron density maps. SHELXL refinement with TWIN and BASF commands corrects for twinning. Hydrogen bonding networks are validated against DFT-optimized geometries (Gaussian09). Polymorph identification requires screening crystallization solvents (e.g., DMF vs. acetonitrile) and comparing unit cell parameters with the Cambridge Structural Database (CSD) .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:
- Use identical cell passages (P5–P10).
- Normalize data to housekeeping genes (e.g., GAPDH).
- Validate target specificity via CRISPR knockout models. Meta-analysis of IC50 values (≥3 independent studies) identifies outliers. Molecular dynamics simulations (AMBER) can explain potency differences by probing ligand-receptor conformational stability .
Q. How should SAR studies evaluate the oxan-2-yl moiety’s role?
Synthesize analogs with oxan-2-yl replaced by cyclohexyl or tetrahydrofuran-3-yl groups. Assess:
- Binding affinity : Radioligand assays with ³H-labeled compounds.
- Pharmacokinetics : LogP (shake-flask method) and metabolic stability (liver microsomes).
- Docking : AutoDock Vina identifies oxan-2-yl’s chair conformation as critical for hydrophobic pocket interactions. QSAR models (MOE) correlate substituent bulk with activity .
Q. What strategies ensure enantiomeric purity during scale-up synthesis?
- Chiral resolution of the amine precursor using L-tartaric acid.
- Asymmetric acylation with Jacobsen’s thiourea catalyst (98% ee).
- Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol, 90:10) monitors enantiopurity.
- PAT tools (e.g., in-line FTIR) adjust reaction parameters in real time, reducing batch variability to <2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
